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Compound of Interest

Compound Name: 5-Methoxy-beta-methyltryptamine

Cat. No.: B3349181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-

Methoxy-β-methyltryptamine, a tryptamine derivative of interest in neurochemical research.

Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this

guide outlines a plausible and established chemical pathway adapted from the synthesis of

analogous β-methylated tryptamines. The proposed synthesis involves a two-step process

commencing with the preparation of a key intermediate, 4-methoxyphenylacetone, followed by

its conversion to the target molecule via an indole synthesis methodology.

Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Methoxy-β-

methyltryptamine and its close structural analog, 5-Methoxy-α-methyltryptamine (5-MeO-AMT),

for comparative purposes. Data for 5-Methoxy-β-methyltryptamine is predicted or inferred from

structurally similar compounds.
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Property
5-Methoxy-β-
methyltryptamine
(Predicted/Inferred)

5-Methoxy-α-
methyltryptamine (5-MeO-
AMT)[1]

Molecular Formula C₁₂H₁₆N₂O C₁₂H₁₆N₂O

Molar Mass 204.27 g/mol 204.27 g/mol

Appearance Crystalline solid (predicted) -

Melting Point Not available
216-218 °C (Hydrochloride

salt)[2]

Boiling Point Not available Not available

Solubility
Soluble in organic solvents

(predicted)

Soluble in methanol and dilute

mineral acids[2]

Proposed Synthetic Pathway
The synthesis of 5-Methoxy-β-methyltryptamine can be logically approached in two main

stages:

Stage 1: Synthesis of 4-Methoxyphenylacetone. This key intermediate provides the core

structure from which the indole ring and the β-methylated ethylamine side chain will be

constructed.

Stage 2: Indole Formation and Amination. This stage involves the cyclization to form the

indole nucleus and the introduction of the amino group to yield the final tryptamine. A well-

established method for this transformation is the Bischler-Möhler indole synthesis or a

related variant.
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Stage 1: Synthesis of 4-Methoxyphenylacetone

Stage 2: Indole Formation and Amination
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methyltryptamine
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A high-level overview of the proposed synthetic workflow for 5-Methoxy-β-methyltryptamine.

Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of 5-Methoxy-β-

methyltryptamine. These protocols are based on established and reliable procedures for

analogous chemical transformations.

Stage 1: Synthesis of 4-Methoxyphenylacetone
This procedure details the synthesis of 4-methoxyphenylacetone from 4-methoxybenzaldehyde

and nitroethane, followed by reduction.

Reaction Scheme:

Materials and Reagents:
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Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

4-Methoxybenzaldehyde 136.15 1.0

Nitroethane 75.07 1.2

Ammonium Acetate 77.08 0.5

Acetic Acid, Glacial 60.05 Solvent

Iron Powder 55.84 3.0

Ferric Chloride 162.20 catalytic

Hydrochloric Acid (conc.) 36.46 As required

Toluene 92.14 Solvent

Procedure:

Condensation: A mixture of 4-methoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and

ammonium acetate (0.5 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature and poured

into a large volume of cold water. The precipitated yellow solid, 1-(4-methoxyphenyl)-2-

nitropropene, is collected by filtration, washed with water, and dried.

Reduction: The dried 1-(4-methoxyphenyl)-2-nitropropene is suspended in a mixture of

toluene and water. Iron powder (3.0 eq) and a catalytic amount of ferric chloride are added.

The mixture is heated to 70-80 °C with vigorous stirring.

Concentrated hydrochloric acid is added dropwise over a period of 1-2 hours, maintaining

the temperature of the reaction.

Isolation: After the addition is complete, the reaction is stirred for another hour. The mixture is

then cooled, and the organic layer is separated. The aqueous layer is extracted with toluene.

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield crude 4-methoxyphenylacetone

as an oil. Purification can be achieved by vacuum distillation.
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Stage 2: Synthesis of 5-Methoxy-β-methyltryptamine
This stage employs a modified Bischler-Möhler indole synthesis.

Reaction Scheme:

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

4-Methoxyphenylacetone 164.20 1.0

Bromoacetyl bromide 201.86 1.1

Aluminum Chloride

(anhydrous)
133.34 1.2

Ammonia (aqueous solution) 17.03 Excess

Lithium Aluminum Hydride

(LAH)
37.95 2.0

Tetrahydrofuran (THF,

anhydrous)
72.11 Solvent

Diethyl Ether (anhydrous) 74.12 Solvent

Procedure:

Acylation: To a solution of 4-methoxyphenylacetone (1.0 eq) in a suitable anhydrous solvent

(e.g., dichloromethane), anhydrous aluminum chloride (1.2 eq) is added portion-wise at 0 °C.

Bromoacetyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room

temperature until completion (monitored by TLC).

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated

hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the

solvent. The combined organic layers are washed, dried, and concentrated to give the crude

α-bromo ketone intermediate.
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Amination: The crude intermediate is dissolved in a suitable solvent and treated with an

excess of aqueous ammonia. The reaction is stirred at room temperature for several hours.

Isolation of Amine Intermediate: The product is extracted into an organic solvent, washed,

dried, and concentrated.

Reduction: The crude amine intermediate is dissolved in anhydrous THF and added

dropwise to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at

0 °C. The reaction mixture is then refluxed for 4-6 hours.

Final Work-up and Purification: After cooling, the reaction is carefully quenched by the

sequential addition of water and an aqueous sodium hydroxide solution. The resulting

precipitate is filtered off, and the filtrate is concentrated. The crude 5-Methoxy-β-

methyltryptamine can be purified by column chromatography or by conversion to its salt

(e.g., hydrochloride or fumarate) and recrystallization.

Biological Activity and Signaling Pathways
5-Methoxy-β-methyltryptamine is expected to exhibit activity at serotonin receptors, similar to

its α-methylated isomer, 5-MeO-AMT, and other 5-methoxylated tryptamines.[3][4][5] These

compounds are known to be agonists at various serotonin (5-HT) receptor subtypes, with a

notable affinity for the 5-HT₂A and 5-HT₁A receptors.[3][4]

Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, initiates a signaling cascade

involving the activation of phospholipase C (PLC), which in turn leads to the production of

inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are

responsible for the downstream cellular effects associated with the psychedelic properties of

these compounds.[3][6]
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A simplified diagram of the 5-HT₂A receptor signaling pathway activated by serotonergic
agonists.

Disclaimer
The synthesis of 5-Methoxy-β-methyltryptamine should only be conducted by qualified

professionals in a controlled laboratory setting. The information provided in this guide is for

research and informational purposes only. All procedures should be performed with appropriate

safety precautions, including the use of personal protective equipment and a fume hood. The

legal status of this compound may vary by jurisdiction, and it is the responsibility of the

researcher to ensure compliance with all applicable laws and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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